N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide
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Overview
Description
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide is a synthetic compound with a unique structure that combines a furan ring, a pyridine ring, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide typically involves multi-step reactions starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Furan Ring: The furan ring can be synthesized via a catalyst-free, one-pot synthesis involving the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide.
Formation of the Pyridine Ring: The pyridine ring can be synthesized using pyridine-3-carboxaldehyde as a starting material.
Coupling Reactions: The furan and pyridine rings are coupled using various reagents and catalysts, such as 3-(furan-3-yl)acrylic acid and pyridine-3-carboxaldehyde.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through cyclization reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. For instance, as a prolyl oligopeptidase (POP) inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neuropeptides and thereby modulating their levels in the central nervous system. This can lead to potential therapeutic effects in neurodegenerative diseases and oncology.
Comparison with Similar Compounds
Similar Compounds
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide: Another compound with a similar structure, known for its inhibitory activity against prolyl oligopeptidase (POP).
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit inhibitory activity against enzymes like CDK2, making them potential candidates for cancer treatment.
Uniqueness
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide stands out due to its combination of a furan ring, a pyridine ring, and a tetrahydropyran ring, which imparts unique chemical and biological properties. Its potential as a POP inhibitor and its diverse applications in medicinal chemistry, materials science, and industrial research highlight its significance in scientific research.
Biological Activity
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into its constituent parts:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Pyridine ring : A six-membered aromatic ring containing nitrogen.
- Carboxamide group : A functional group characterized by a carbonyl (C=O) attached to a nitrogen atom (N).
The molecular formula for this compound is C17H18N2O3, with a molecular weight of approximately 298.34 g/mol.
Antimicrobial Activity
Research has shown that compounds containing furan and pyridine moieties often exhibit significant antimicrobial properties. For instance, studies on related furan derivatives have indicated that they can effectively inhibit the growth of various microorganisms, including bacteria and fungi.
A study published in PubMed assessed the antimicrobial activity of several furan-containing carboxamides, demonstrating that some derivatives exhibited substantial inhibitory effects against a panel of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
The potential anticancer properties of this compound have been explored in various preclinical studies. Compounds with similar structures have been shown to inhibit cancer cell proliferation through multiple mechanisms, including:
- Inhibition of Tyrosine Kinases : Some derivatives act as inhibitors of tyrosine kinases, which are crucial in cancer cell signaling pathways .
- Induction of Apoptosis : Research indicates that certain furan-based compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Case Study 1: Synthesis and Testing
A recent study synthesized a series of furan-containing compounds and evaluated their biological activities. Among these, this compound was tested for its cytotoxic effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent .
Case Study 2: QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) studies have been employed to predict the biological activity of this compound based on its chemical structure. These studies revealed correlations between specific structural features and antimicrobial efficacy, guiding further modifications to enhance activity .
Summary Table of Biological Activities
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-21(22(7-10-26-11-8-22)20-4-2-1-3-5-20)24-14-17-12-19(15-23-13-17)18-6-9-27-16-18/h1-6,9,12-13,15-16H,7-8,10-11,14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXPTVZORYUZNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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